molecular formula C10H10N2O3 B2837896 3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 1547093-99-1

3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B2837896
CAS No.: 1547093-99-1
M. Wt: 206.201
InChI Key: SRKAYPNQWBNHTG-UHFFFAOYSA-N
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Description

3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a chemical compound with the CAS Number: 1547093-99-1 . It has a molecular weight of 206.2 . The IUPAC name for this compound is 1-ethyl-2-hydroxy-1H-benzo[d]imidazole-6-carboxylic acid . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O3/c1-2-12-8-5-6(9(13)14)3-4-7(8)11-10(12)15/h3-5H,2H2,1H3,(H,11,15)(H,13,14) . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 206.2 . It’s a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data .

Scientific Research Applications

Antiallergic Activity

Research has highlighted the synthesis of compounds with significant antiallergic properties, which includes studies on derivatives such as 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines. These compounds, when administered, have shown potential in exhibiting antiallergic activity, with some derivatives being notably more potent than standard treatments like disodium cromoglycate. The activity varies with different substituents, indicating the chemical modifications at certain positions can enhance antiallergic effects (Nohara et al., 1985).

Chemical Stability and CO2 Uptake

Another area of application involves the synthesis of metal–organic frameworks (MOFs) using mixed ligands, including compounds structurally related to 3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. These MOFs have been noted for their high chemical stability and significant CO2 uptake capacity, suggesting their potential utility in environmental applications and gas storage technologies (Tang et al., 2017).

Anti-Inflammatory Activity

The synthesis and evaluation of N-substituted-1,3,4-oxadiazole derivatives, prepared by reacting aromatic carboxylic acids, have revealed compounds with promising anti-inflammatory properties. Certain derivatives demonstrated significant anti-inflammatory activity in vivo, comparable to indomethacin, a standard reference in anti-inflammatory drugs. This highlights the therapeutic potential of these synthesized compounds in treating inflammation-related conditions (Rajput et al., 2020).

Antimicrobial Activity

The synthesis of new pyridine derivatives, utilizing 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, has led to compounds with variable and modest antimicrobial activity against tested bacterial and fungal strains. The structural diversity of these compounds provides a basis for further exploration of antimicrobial agents (Patel et al., 2011).

Corrosion Inhibition

Studies have also explored the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid. These derivatives have shown to significantly inhibit corrosion, offering insights into the development of more effective corrosion inhibitors for industrial applications. The research indicates the role of structural modification and environmental factors in enhancing corrosion resistance (Ammal et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not specified in the retrieved data. The mechanism of action can vary widely depending on the application of the compound, whether it’s used in medicinal chemistry, material science, or other fields .

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-ethyl-2-oxo-1H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-12-8-5-6(9(13)14)3-4-7(8)11-10(12)15/h3-5H,2H2,1H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKAYPNQWBNHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)C(=O)O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547093-99-1
Record name 3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
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